(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
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Overview
Description
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl halides.
Formation of Thiazolidinone Moiety: The thiazolidinone ring can be formed by the reaction of thiosemicarbazides with α-haloketones or aldehydes.
Final Coupling Reaction: The final step involves coupling the thiazole and thiazolidinone intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: Thiazole derivatives are studied for their potential as therapeutic agents in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
Agriculture: These compounds can be used in the development of agrochemicals such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole, benzothiazole, and thiazolidine.
Thiazolidinone Derivatives: Compounds like 2-thioxo-4-thiazolidinone and 2,4-thiazolidinedione.
Uniqueness
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide is unique due to its specific structural features, such as the presence of both thiazole and thiazolidinone rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2Z)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c16-10-4-2-1-3-8(10)5-9-7-17-14(23-9)18-12(20)6-11-13(21)19-15(22)24-11/h1-4,6-7H,5H2,(H,17,18,20)(H,19,21,22)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHDPEDVLFFYSY-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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